

Introduction to 4-(Octyloxy)phenol: Structure and Properties

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Compound of Interest

Compound Name: 4-(Octyloxy)phenol

Cat. No.: B1583347

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4-(Octyloxy)phenol is an organic compound featuring a phenol ring substituted at the para-position with an octyloxy ether group. This ether linkage fundamentally differentiates its chemical nature from alkylphenols, where the alkyl chain is directly bonded to the aromatic ring. This structural nuance is critical for any discussion of its biological activity.

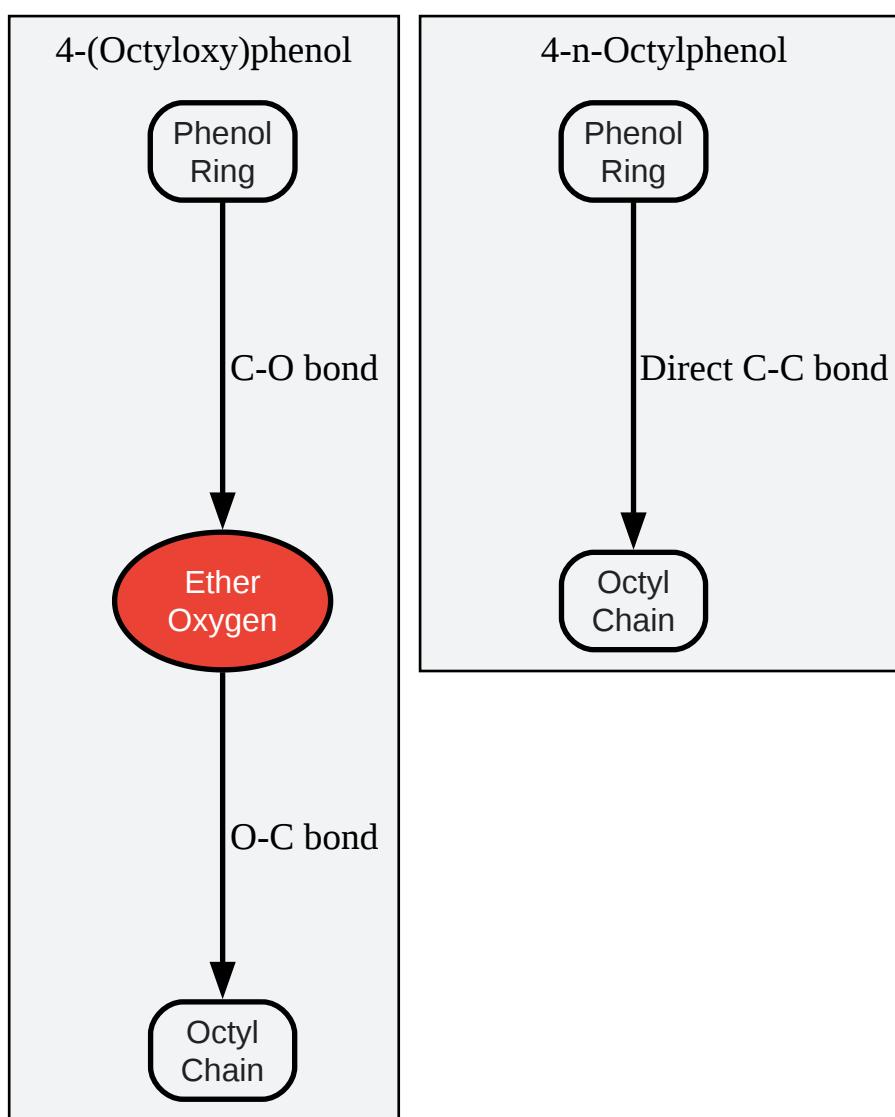
Physicochemical Properties

A clear understanding of a compound's physical and chemical properties is the foundation for designing and interpreting biological assays. Key properties of **4-(Octyloxy)phenol** are summarized below.

Property	Value	Source
CAS Number	3780-50-5	[1]
Molecular Formula	C ₁₄ H ₂₂ O ₂	[1] [2]
Molecular Weight	222.32 g/mol	[1]
InChI Key	HFRUPPHPJRZOCM-UHFFFAOYSA-N	[2] [3]
SMILES	CCCCCCCCOc1ccc(O)cc1	[3]
Predicted XlogP	5.1	[4]

Structural Distinction from 4-n-Octylphenol

The distinction between an ether linkage (C-O-C) in **4-(Octyloxy)phenol** and a direct alkyl-aryl bond (C-C) in 4-n-Octylphenol has significant implications for metabolism, receptor interaction, and overall toxicity. 4-n-Octylphenol and its branched isomer, 4-tert-Octylphenol, are well-documented as xenoestrogens and environmental contaminants.^{[5][6]} The ether bond in **4-(Octyloxy)phenol** may be subject to different metabolic pathways, potentially altering its biological persistence and interaction with cellular targets.



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Caption: Structural comparison of **4-(Octyloxy)phenol** and 4-n-Octylphenol.

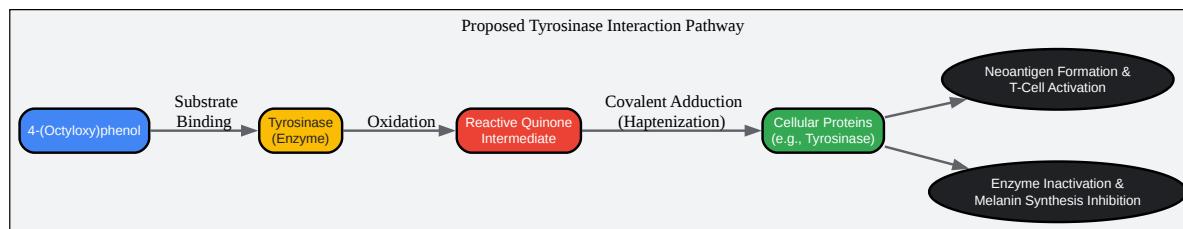
Potential Biological Activities and Mechanisms of Action

Direct experimental data on **4-(Octyloxy)phenol** is scarce. Therefore, this section extrapolates potential activities based on robust studies of other 4-substituted phenols, providing a scientifically grounded basis for future research.

Melanogenesis Modulation via Tyrosinase Inhibition

A prominent activity of 4-substituted phenols is their interaction with the melanin synthesis pathway.^{[7][8]} Compounds like monobenzene (4-(benzyloxy)phenol), which is structurally analogous to **4-(Octyloxy)phenol**, are potent depigmenting agents used to treat vitiligo.^[7]

Causality of Mechanism: The mechanism involves the enzyme tyrosinase, a copper-containing monooxygenase that catalyzes the rate-limiting steps in melanin production. 4-substituted phenols can act as alternative substrates for tyrosinase, leading to the formation of reactive quinone species.^[8] These quinones can then covalently bind to thiol groups on proteins, including tyrosinase itself, leading to its inactivation.^[8] This binding can also generate neoantigens, triggering an immune response against pigment-producing melanocytes.^{[7][8]} Given its structure, **4-(Octyloxy)phenol** is a prime candidate for exhibiting similar tyrosinase-dependent effects.



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Caption: Proposed mechanism of tyrosinase inhibition by **4-(Octyloxy)phenol**.

Potential for Cytotoxicity and Cellular Stress

Studies on the closely related alkylphenol, 4-octylphenol (4-OP), have demonstrated significant cytotoxic effects across various human cell lines.[9][10][11] Although the toxicity of 4-OP cannot be directly ascribed to **4-(octyloxy)phenol**, the shared phenolic scaffold warrants a thorough investigation into similar endpoints.

Research has shown that 4-OP induces cell death in liver (HepG2), intestinal (Caco-2), and other cell lines in a dose-dependent manner.[11] The underlying mechanisms involve the disruption of key cellular homeostasis pathways, including:

- Unfolded Protein Response (UPR): Interference with protein folding and processing in the endoplasmic reticulum.[9][11]
- Autophagy: Dysregulation of the cellular process for degrading and recycling damaged components.[9][11]
- Oxidative Stress: Perturbation of the balance between reactive oxygen species and antioxidants.[9]

It is plausible that the lipophilic nature of the octyloxy chain could facilitate the partitioning of **4-(octyloxy)phenol** into cellular membranes, potentially initiating similar stress responses.

Comparative Cytotoxicity Data for 4-Octylphenol (4-OP)

Cell Line	Cell Type	IC50 of 4-OP (μM)	Reference
HepG2	Human Hepatoma	>100 μM (less responsive)	[11]
Caco-2	Human Colorectal Adenocarcinoma	>100 μM (less responsive)	[11]
A549	Human Lung Carcinoma	Approx. 50-60 μM	[11]
SH-SY5Y	Human Neuroblastoma	Approx. 40-50 μM	[11]

Note: This data is for 4-Octylphenol and serves as a reference for designing concentration ranges for **4-(Octyloxy)phenol** studies.

Endocrine Disruption Potential

The phenolic A-ring is a common structural motif in steroidal estrogens, and many phenolic compounds can act as mimics, binding to estrogen receptors (ER α and ER β) and disrupting normal hormonal signaling. 4-tert-Octylphenol is a confirmed endocrine-disrupting chemical (EDC) with estrogenic effects, impacting reproductive health and development in animal models.[\[6\]](#)[\[12\]](#)

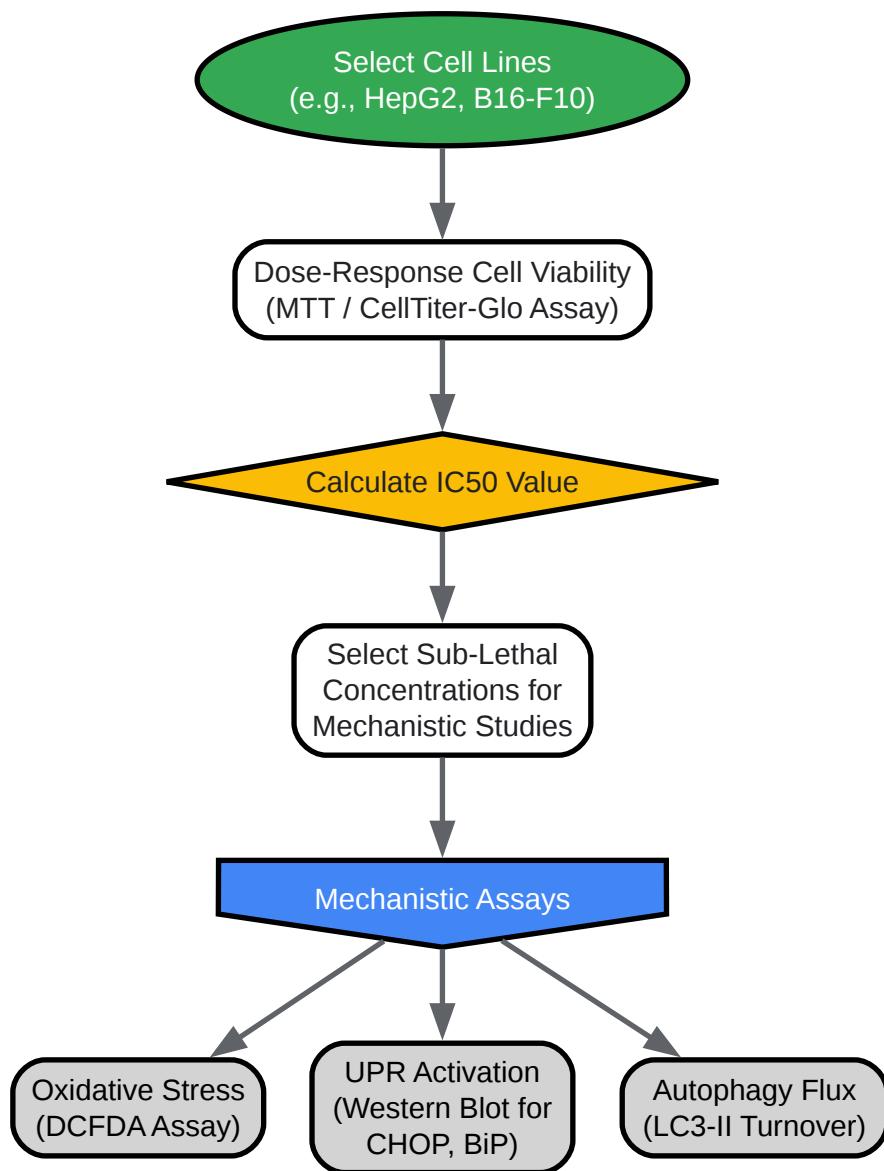
While the ether linkage in **4-(Octyloxy)phenol** may alter its binding affinity for nuclear receptors compared to 4-octylphenol, the potential for endocrine activity cannot be dismissed. The hydroxyl group on the phenol is a critical hydrogen bond donor for receptor interaction. Therefore, a comprehensive evaluation of **4-(Octyloxy)phenol** should include assays for both estrogenic and anti-androgenic activity, as other complex phenol derivatives have shown potent androgen receptor antagonism.[\[13\]](#)

Methodologies for Experimental Validation

To move from inferred to evidence-based understanding, a series of validated in vitro assays are required. The following protocols are designed to be self-validating by including appropriate positive and negative controls.

Experimental Workflow: Cytotoxicity and Cellular Stress Screening

This workflow provides a logical progression from broad cytotoxicity screening to more specific mechanistic assays.



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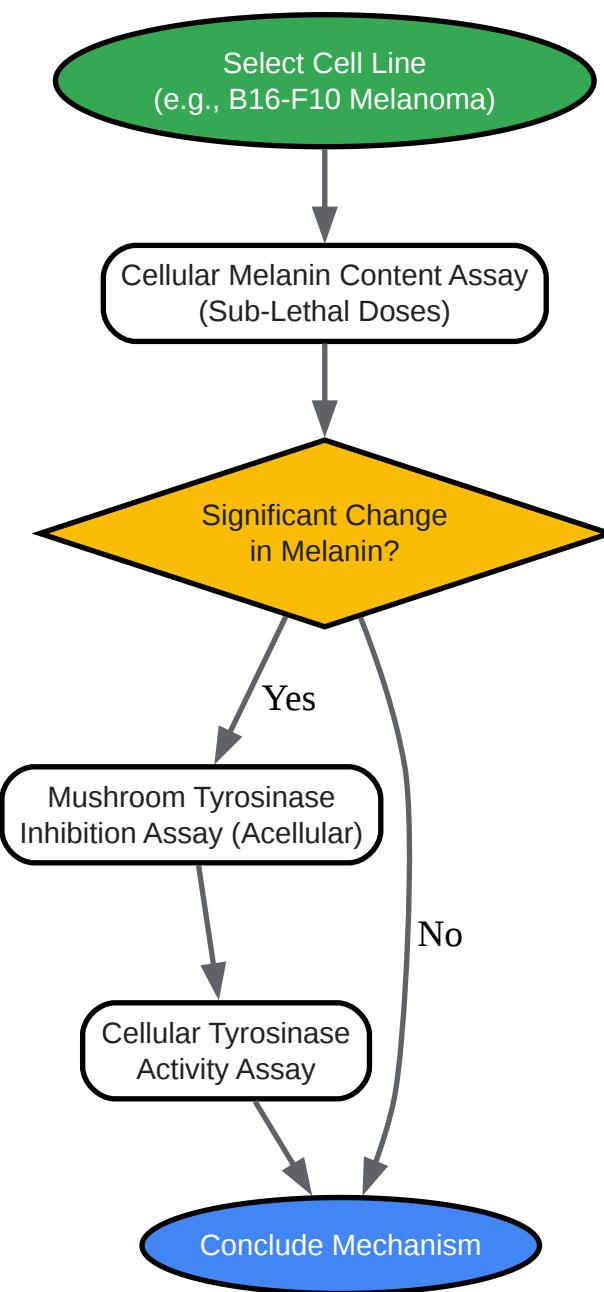
Caption: Experimental workflow for assessing cytotoxicity and cellular stress.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

- Cell Seeding: Plate human cells (e.g., HepG2 hepatocytes) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.
- Compound Preparation: Prepare a 100 mM stock solution of **4-(Octyloxy)phenol** in DMSO. Create a serial dilution series in culture medium to achieve final concentrations ranging from 1 μM to 200 μM. Ensure the final DMSO concentration is ≤ 0.2% in all wells.
- Treatment: Remove the old medium from the cells and add 100 μL of the prepared compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
- Incubation: Incubate the plate for 24 to 48 hours.
- MTT Addition: Add 10 μL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
- Solubilization: Aspirate the medium and add 100 μL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
- Measurement: Read the absorbance at 570 nm using a microplate reader.
- Analysis: Normalize the data to the vehicle control and plot cell viability (%) versus log[concentration] to determine the IC₅₀ value.

Experimental Workflow: Melanogenesis Modulation

This workflow details the steps to confirm the effect of **4-(octyloxy)phenol** on melanin production and its direct target, tyrosinase.



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